

Isamfazole: A Technical Guide to an Investigational Pyridazinone Derivative

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Isamfazole**

Cat. No.: **B15600881**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Isamfazole (CAS Number: 55902-02-8) is a pyridazinone derivative that has been investigated for its anti-inflammatory and analgesic properties, primarily within the veterinary field. As a member of the pyridazinone class of compounds, it is believed to exert its effects through the inhibition of the cyclooxygenase (COX) enzymes, key mediators of the inflammatory cascade. This technical guide provides a comprehensive overview of the available information on **Isamfazole**, including its chemical properties, synthesis, proposed mechanism of action, and the general experimental protocols used to evaluate compounds of this class. Due to the limited publicly available data specific to **Isamfazole**, this guide also incorporates broader knowledge of pyridazinone derivatives to provide a foundational understanding for research and development professionals.

Introduction

Pyridazinone and its derivatives are heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.^{[1][2]} These activities include anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antimicrobial effects.^[1] The structural versatility of the pyridazinone core allows for extensive modification, enabling the development of derivatives with potentially improved efficacy and safety profiles.^[2] **Isamfazole**, chemically known as N-methyl-2-(6-oxo-3-phenylpyridazin-

1(6H)-yl)-N-(1-phenylpropan-2-yl)acetamide, is one such derivative that has been explored for its potential as a non-steroidal anti-inflammatory drug (NSAID).[3][4]

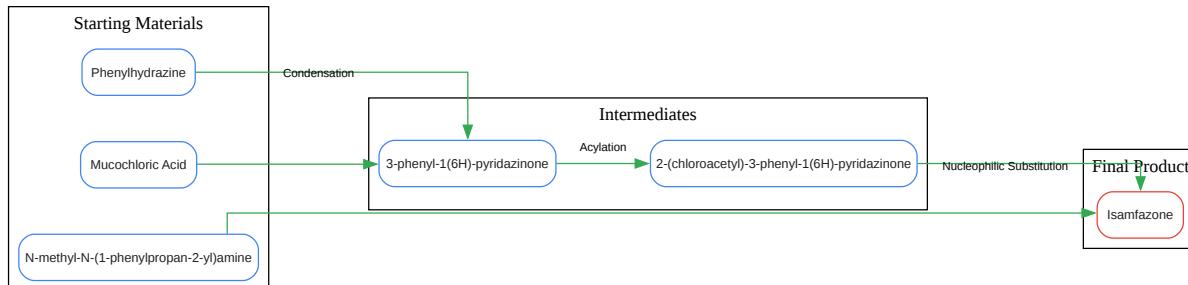
Chemical Properties and Synthesis

A summary of the key chemical properties of **Isamfazole** is presented in Table 1.

Table 1: Chemical Properties of **Isamfazole**

| Property | Value |
|----------------------|--|
| CAS Number | 55902-02-8 |
| Molecular Formula | C ₂₂ H ₂₃ N ₃ O ₂ |
| Molecular Weight | 361.44 g/mol |
| IUPAC Name | N-methyl-2-(6-oxo-3-phenylpyridazin-1-yl)-N-(1-phenylpropan-2-yl)acetamide |
| Canonical SMILES | CC(Cc1ccccc1)N(C)C(=O)CN1N=C(C=CC1=O)c2ccccc2 |
| Physical Description | Solid |

The synthesis of pyridazinone derivatives typically involves the condensation of a hydrazine with a 1,4-dicarbonyl compound or a related synthetic equivalent. For **Isamfazole** specifically, while a detailed patented synthesis protocol is not readily available in the public domain, a general synthetic pathway can be proposed based on established methods for similar pyridazinone derivatives.



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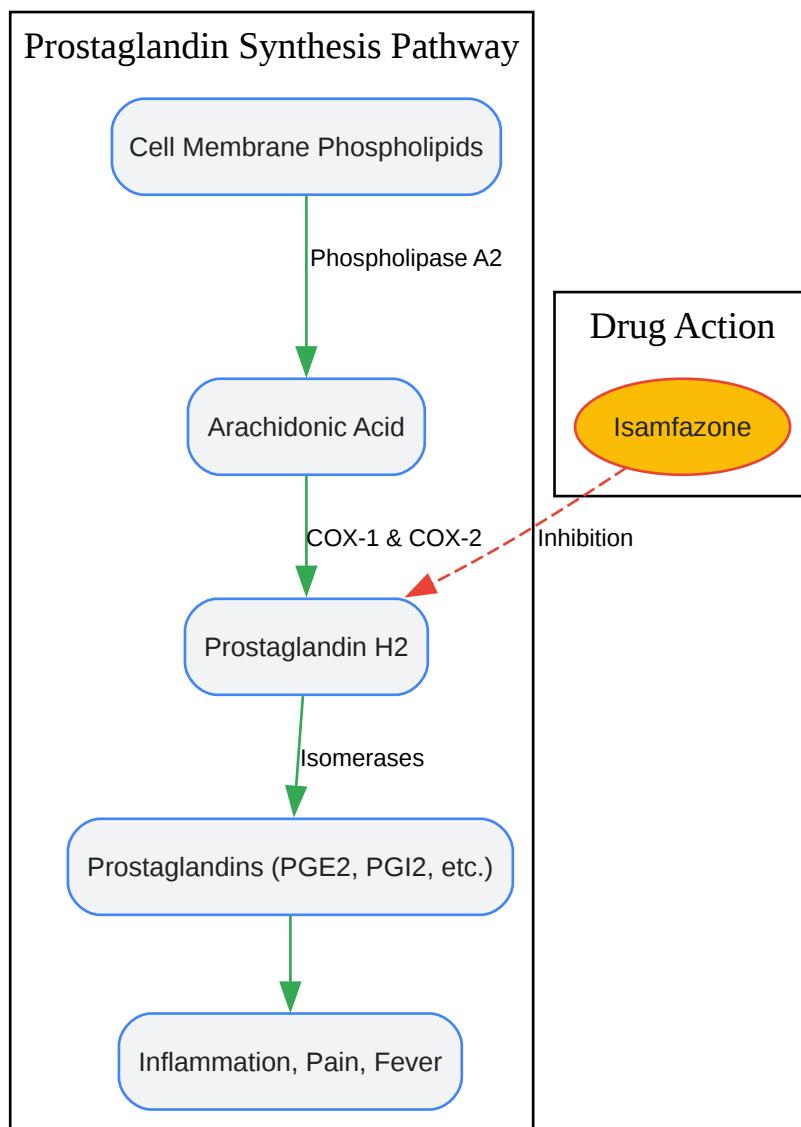
Caption: Proposed synthetic pathway for **Isamfazole**.

Mechanism of Action

The primary mechanism of action for many pyridazinone derivatives with anti-inflammatory and analgesic effects is the inhibition of cyclooxygenase (COX) enzymes.^{[5][6]} The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.^{[6][7]}

- COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining renal blood flow.^[6]
- COX-2 is inducible and its expression is upregulated at sites of inflammation.^[6]

By inhibiting COX enzymes, **Isamfazole** is presumed to reduce the production of prostaglandins, thereby alleviating the symptoms of inflammation and pain. The selectivity of **Isamfazole** for COX-1 versus COX-2 has not been extensively reported, which is a critical factor in determining its potential gastrointestinal and renal side-effect profile. Many modern NSAIDs are designed to be selective COX-2 inhibitors to minimize the adverse effects associated with COX-1 inhibition.^[6]



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Caption: Proposed mechanism of action of **Isamfazole**.

Preclinical and Clinical Development

Isamfazole has been primarily investigated for veterinary use.^[4] However, detailed results from formal preclinical toxicology studies or extensive, controlled clinical trials in target animal species are not widely available in peer-reviewed literature. The development of veterinary NSAIDs typically follows a rigorous pathway to establish safety and efficacy.^[8]

Pharmacokinetics

Pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. For an orally administered NSAID like **Isamfazone**, key parameters of interest would include bioavailability, peak plasma concentration (C_{max}), time to peak concentration (T_{max}), and elimination half-life (t_{1/2}). These parameters would need to be determined in the target animal species.

Efficacy Studies

The analgesic and anti-inflammatory efficacy of NSAIDs in veterinary medicine is typically evaluated using established models of pain and inflammation.

Table 2: Common Preclinical Models for NSAID Evaluation

| Model | Species | Endpoint |
|---------------------------------------|--------------|------------------------------------|
| Carrageenan-induced Paw Edema | Rodents | Reduction in paw swelling |
| Acetic Acid-induced Writhing | Rodents | Reduction in the number of writhes |
| Hot Plate Test | Rodents | Increased latency to response |
| Lameness models (e.g., urate-induced) | Dogs, Horses | Improvement in lameness scores |

Safety and Tolerability

A critical aspect of NSAID development is the assessment of safety, particularly concerning gastrointestinal and renal adverse effects.[\[8\]](#)

Table 3: Key Safety Assessments for Veterinary NSAIDs

| Assessment | Method |
|----------------------------|---|
| Gastrointestinal Tolerance | Endoscopic examination for ulceration, fecal occult blood testing |
| Renal Safety | Measurement of blood urea nitrogen (BUN) and creatinine |
| Hepatic Safety | Measurement of liver enzymes (e.g., ALT, AST) |
| Hematological Effects | Complete blood count (CBC) |

Experimental Protocols

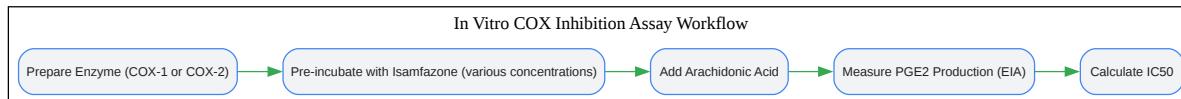
Detailed experimental protocols for **Isamfazone** are not publicly available. However, based on standard methodologies for the evaluation of novel NSAIDs, the following outlines the likely experimental designs.

In Vitro COX Inhibition Assay

Objective: To determine the inhibitory activity (IC50) of **Isamfazone** against COX-1 and COX-2.

Methodology:

- Purified ovine COX-1 and human recombinant COX-2 enzymes are used.
- The enzyme is pre-incubated with various concentrations of **Isamfazone** or a control vehicle.
- The reaction is initiated by the addition of arachidonic acid.
- The production of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA).
- The IC50 value is calculated as the concentration of **Isamfazone** that causes 50% inhibition of PGE2 production.



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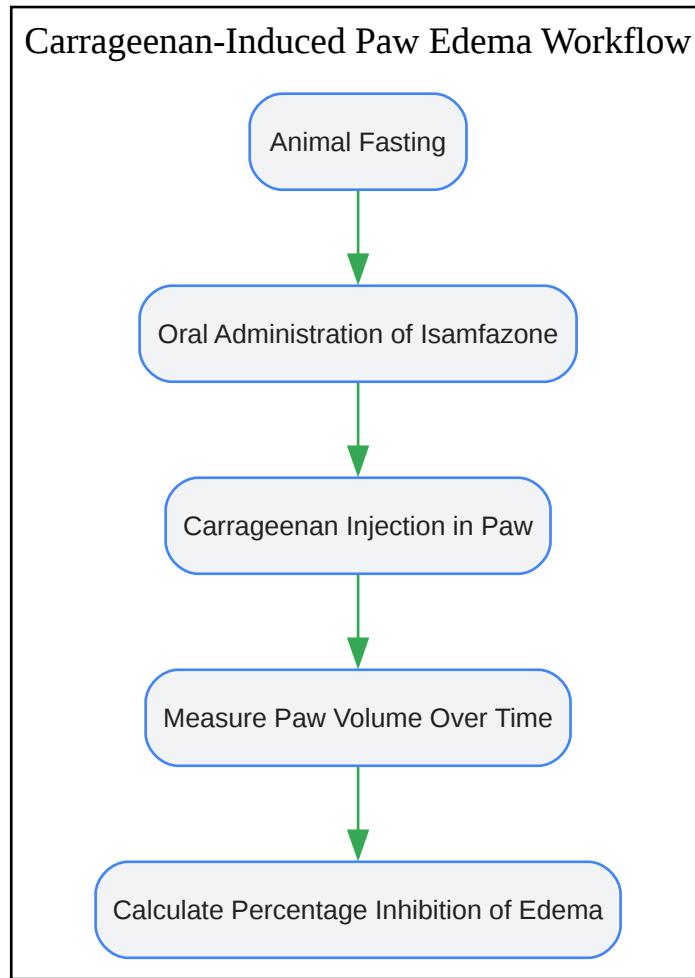
Caption: Workflow for in vitro COX inhibition assay.

In Vivo Carrageenan-Induced Paw Edema Model

Objective: To evaluate the in vivo anti-inflammatory activity of **Isamfazole**.

Methodology:

- Rodents (e.g., rats or mice) are fasted overnight.
- **Isamfazole** is administered orally at various doses. A positive control (e.g., indomethacin) and a vehicle control are also included.
- After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan is administered to the right hind paw to induce inflammation.
- Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.
- The percentage inhibition of edema is calculated for each dose of **Isamfazole** compared to the vehicle control group.



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Caption: Workflow for *in vivo* anti-inflammatory assay.

Conclusion

Isamfazole is a pyridazinone derivative with potential anti-inflammatory and analgesic properties. While its primary application appears to be in the veterinary field, there is a lack of comprehensive, publicly available data to fully characterize its discovery and development. Further research is needed to elucidate its precise mechanism of action, including its COX isoform selectivity, and to establish a detailed pharmacokinetic and safety profile in target animal species. The experimental protocols outlined in this guide provide a framework for the evaluation of **Isamfazole** and other novel pyridazinone-based NSAIDs. For researchers and drug development professionals, **Isamfazole** represents an interesting scaffold within a well-

established class of anti-inflammatory agents, warranting further investigation to determine its full therapeutic potential.

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- To cite this document: BenchChem. [Isamfazone: A Technical Guide to an Investigational Pyridazinone Derivative]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15600881#isamfazone-discovery-and-development>]

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